molecular formula C10H11Cl2N B2562815 5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1909319-30-7

5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2562815
CAS RN: 1909319-30-7
M. Wt: 216.11
InChI Key: KYIIFQBSUGTHBR-UHFFFAOYSA-N
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Description

5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H11Cl2N . It has a molecular weight of 216.11 .


Molecular Structure Analysis

The molecular structure of 5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline consists of a cyclic structure with two chlorine atoms, one methyl group, and a nitrogen atom .


Physical And Chemical Properties Analysis

5,7-Dichloro-6-methyl-1,2,3,4-tetrahydroquinoline is a compound with a molecular weight of 216.11 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.

Scientific Research Applications

Tubulin-Polymerization Inhibitors

A study highlighted the modification of a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety leading to the discovery of new compounds that inhibit tubulin polymerization, important for cancer research. These compounds, particularly one identified as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, showed potent in vitro cytotoxic activity and significant inhibition of colchicine binding, indicating potential as cancer therapeutics (Wang et al., 2014).

Antimicrobial Metal Complexes

Another research avenue involves synthesizing metal complexes with 8-hydroxyquinolines, showing promising antimicrobial activity. This includes a novel ligand synthesized by reacting 1-methyl-1,2-dihydroquinolin-4-ol with 5-chloromethyl-8-hydroxyquinoline hydrochloride and its metal complexes, which displayed significant antimicrobial properties against various bacterial strains (Patel & Patel, 2017).

Inhibitors of Enzyme Activity

Research into inhibitors of phenylethanolamine N-methyltransferase identified dichloro-tetrahydroisoquinoline derivatives as potent inhibitors, providing insights into enzyme inhibition mechanisms and therapeutic applications in neurological conditions (Demarinis et al., 1981).

Organic Synthesis and Characterization

The synthesis and characterization of various derivatives of tetrahydroquinolines, including those with chloro and methyl substituents, have been extensively studied for their potential applications in organic synthesis, materials science, and as intermediates for further chemical transformations. These studies contribute to our understanding of the chemical properties and reactivity of tetrahydroquinoline derivatives, paving the way for the development of new materials and pharmaceuticals (Roberts et al., 1997).

Electrochemical and Surface Studies

Research on 8-hydroxyquinoline derivatives, focusing on their role as corrosion inhibitors for metals, demonstrates the compound's versatility beyond biological applications. These studies reveal the potential of such derivatives in protecting metals from corrosion, particularly in acidic environments, showcasing their importance in materials science and industrial applications (Rbaa et al., 2019).

properties

IUPAC Name

5,7-dichloro-6-methyl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c1-6-8(11)5-9-7(10(6)12)3-2-4-13-9/h5,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIIFQBSUGTHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1Cl)CCCN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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